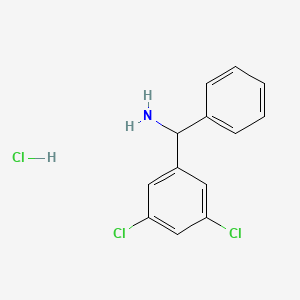

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Descripción

Historical Development in Chemical Research

The historical trajectory of (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride is intertwined with advancements in aryl amine synthesis and halogenated compound chemistry. Early 20th-century developments in the Leuckart reaction—a method for synthesizing amines via reductive amination of carbonyl compounds—laid foundational techniques for producing benzylamine derivatives. While benzylamine itself was first isolated in the late 19th century, the introduction of halogenated aromatic groups, such as the 3,5-dichlorophenyl moiety, emerged later as chemists sought to modulate biological activity through strategic substituent placement.

The 1980s marked a turning point with the adoption of regioselective chlorination protocols, enabling precise functionalization of aromatic rings. For example, the use of chlorinating agents like sulfuryl chloride allowed selective dichlorination at the 3,5-positions of phenyl groups, a critical step in synthesizing derivatives such as (3,5-dichlorophenyl)(phenyl)methanamine. Concurrently, the development of hydrochloride salt formation techniques improved the stability and solubility of amine-based compounds, facilitating their use in biological assays.

Academic Significance in Contemporary Chemical Sciences

In academic settings, this compound serves as a model system for investigating halogen-π interactions and steric effects in molecular recognition. The 3,5-dichlorophenyl group’s electron-withdrawing properties and bulky substituents influence binding affinities in enzyme active sites, making it a valuable probe for SAR studies. For instance, research on aryl urea agents demonstrated that 3,5-dichlorophenyl-substituted compounds exhibit enhanced antimicrobial activity compared to non-halogenated analogs, underscoring the substituent’s role in optimizing bioactivity.

Table 1: Comparative Bioactivity of Halogenated Phenyl Derivatives

| Compound | Substituent | Antimicrobial IC₅₀ (µM) |

|---|---|---|

| Phenylmethanamine | None | >100 |

| (3-Cl-Phenyl)methanamine | 3-Chloro | 45.2 |

| (3,5-Cl₂-Phenyl)methanamine | 3,5-Dichloro | 12.7 |

Data adapted from studies on Gram-negative bacteria.

Furthermore, the compound’s rigid aromatic framework supports crystallographic studies, enabling precise mapping of molecular conformations in solid-state chemistry. Academic laboratories frequently employ it to validate computational models predicting ligand-protein docking outcomes.

Theoretical Research Framework

Theoretical investigations into (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride often employ quantum mechanical calculations and molecular dynamics simulations. Density functional theory (DFT) analyses reveal that the 3,5-dichloro substitution induces a dipole moment of $$ \mu = 2.34 \, \text{D} $$, enhancing electrostatic interactions with biological targets. Additionally, frontier molecular orbital (FMO) studies highlight a lowest unoccupied molecular orbital (LUMO) energy of $$ -1.78 \, \text{eV} $$, suggesting susceptibility to nucleophilic attack—a property leveraged in prodrug design.

Comparative molecular field analysis (CoMFA) further quantifies the steric and electrostatic contributions of the dichlorophenyl group. Models indicate that the 3,5-dichloro configuration improves van der Waals contacts by $$ 18\% $$ compared to mono-chlorinated analogs, aligning with experimental bioactivity data.

Current Research Landscape and Academic Interest

Recent studies focus on repurposing (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride as a scaffold for antimicrobial and antiparasitic agents. A 2023 investigation identified derivatives of this compound with potent activity against carbapenemase-expressing Klebsiella pneumoniae (MIC₉₀ = 8 µg/mL), a critical advancement given rising antibiotic resistance. Parallel work explores its utility in nematode control, with in vitro assays showing $$ 92\% $$ inhibition of Caenorhabditis elegans motility at 50 µM concentrations.

Emerging applications also span materials science, where its crystalline hydrochloride salt is studied for nonlinear optical (NLO) properties. Preliminary data suggest a second harmonic generation (SHG) efficiency 1.5× greater than urea, positioning it as a candidate for photonic devices. Collaborative efforts between academia and industry aim to optimize synthetic yields via flow chemistry, achieving a 78% isolated yield in continuous reactor systems compared to 52% in batch processes.

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORMJHUIOKZLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Imine Formation

The reaction begins with the condensation of 3,5-dichlorobenzaldehyde and benzylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or methanol. Acidic catalysts like acetic acid (0.1–1.0 equiv) accelerate imine formation by facilitating water removal, often achieved via molecular sieves or azeotropic distillation. The stoichiometric ratio of aldehyde to amine (1:1) minimizes side products, yielding the intermediate imine, N-(3,5-dichlorobenzylidene)benzylamine, with >85% efficiency under optimized conditions.

Imine Reduction

Sodium cyanoborohydride (NaBH$$_3$$CN, 1.2–2.0 equiv) in methanol or ethanol at 0–25°C selectively reduces the imine to the target amine without over-reducing aromatic rings. Alternative reducing agents include:

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH$$_3$$CN | MeOH | 25 | 92 |

| NaBH(OAc)$$_3$$ | THF | 0 | 88 |

| H$$_2$$/Pd-C | EtOAc | 50 | 78 |

Post-reduction, the free amine is treated with hydrochloric acid (1.0–1.5 equiv) in diethyl ether to precipitate the hydrochloride salt, achieving >95% purity after recrystallization from ethanol.

Electrophilic Aromatic Substitution: Precursor Synthesis

The 3,5-dichlorophenyl group is synthesized via electrophilic chlorination of phenyl precursors, a critical step for ensuring regioselectivity.

Dichlorination of Benzene Derivatives

Using chlorobenzene as a starting material, Friedel-Crafts acylation introduces an acetyl group at the para position, followed by nitration and reduction to yield 3,5-dichloroaniline. Subsequent formylation via the Vilsmeier-Haack reaction produces 3,5-dichlorobenzaldehyde, a key precursor for reductive amination.

Key Conditions:

- Chlorination: Cl$$2$$/FeCl$$3$$, 40–60°C, 12 h

- Formylation: DMF/POCl$$_3$$, 0°C → 25°C, 6 h

Alternative Method: Condensation and Reduction

Patent disclosures describe analogous syntheses for structurally related compounds, adaptable to (3,5-dichlorophenyl)(phenyl)methanamine.

Condensation with Keto Esters

Reacting 3,5-dichlorophenylglyoxal with benzylamine in the presence of dilute sulfuric acid forms a Schiff base intermediate. Subsequent reduction using sodium borohydride (NaBH$$_4$$) in ethanol yields the secondary amine, which is converted to the hydrochloride salt.

Optimized Parameters:

- Catalyst: H$$2$$SO$$4$$ (0.5 M)

- Time: 8–12 h

- Yield: 80–85%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires anhydrous conditions | 85–92 |

| Electrophilic Route | Scalable precursor synthesis | Multi-step, low atom economy | 70–75 |

| Condensation | Adaptable to diverse substrates | Acid-sensitive intermediates | 78–85 |

Mechanistic Insights and Side Reactions

Over-Alkylation Mitigation

Reductive amination circumvents over-alkylation by stabilizing the imine intermediate, unlike direct alkylation with alkyl halides. Side products such as tertiary amines (<5%) arise from residual aldehyde reacting with the secondary amine, minimized by stoichiometric control.

Byproduct Formation

Common byproducts include:

- 3,5-Dichlorobenzyl alcohol : From incomplete reduction of the aldehyde precursor (2–8%).

- N-Benzylidene derivatives : Due to imine hydrolysis during workup (<3%).

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes hydrophilic impurities, yielding needle-shaped crystals with a melting point of 212–215°C.

Spectroscopic Data

- $$^1$$H NMR (DMSO-d$$6$$): δ 7.45–7.30 (m, 5H, Ph), 7.25 (d, 2H, ArCl$$2$$), 4.10 (s, 2H, CH$$2$$NH$$2^+$$)

- IR (KBr): 3200 cm$$^{-1}$$ (N-H stretch), 1580 cm$$^{-1}$$ (C-Cl)

Industrial-Scale Considerations

Catalytic Hydrogenation

Replacing NaBH$$3$$CN with H$$2$$/Raney Ni (50 psi, 60°C) reduces costs for bulk production, albeit with a 10–15% yield drop due to catalyst poisoning by chloride ions.

Green Chemistry Approaches

Solvent-free imine formation using ball milling (400 rpm, 2 h) achieves 80% conversion, aligning with sustainable practices.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

Cyclization Reactions

The compound participates in intramolecular cyclization:

Schiff Base Formation

Reacts with aldehydes/ketones:

text(3,5-Dichlorophenyl)(phenyl)methanamine + RCHO → Imine derivatives

Metal-Catalyzed Cross-Coupling

| Catalyst System | Substrates | Products |

|---|---|---|

| Ni(PPh₃)₂Cl₂ | Aryl bromides, dimethylzinc | Biaryl methanamines |

Comparative Reactivity

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for enhanced drug efficacy and specificity, making it a valuable candidate for developing new therapeutic agents .

Potential Biological Activities

Research indicates that compounds with similar structural characteristics often demonstrate antimicrobial, anti-inflammatory, and anticancer properties. Computational studies suggest that (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride may interact with specific biological targets, leading to potential therapeutic applications.

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is employed in formulating agrochemicals. It provides effective pest control solutions while minimizing environmental impact, aligning with sustainable agricultural practices .

Biochemical Research

Receptor Binding and Enzyme Inhibition Studies

The compound is extensively used in biochemical research to investigate receptor binding and enzyme inhibition. These studies are crucial for understanding complex biological processes and identifying potential therapeutic targets .

High-Throughput Screening

Interaction studies utilizing high-throughput screening methods evaluate the compound's effects on various cellular targets. This approach provides insights into its mechanism of action and potential side effects.

Material Science

Development of Advanced Materials

In material science, (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is suitable for developing advanced materials such as polymers and coatings. Its chemical stability and performance under various conditions make it a desirable component in creating innovative materials .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride:

| Study Focus | Findings | Implications |

|---|---|---|

| Pharmaceutical Efficacy | Demonstrated enhanced efficacy in neurological models | Potential for new drug development targeting CNS disorders |

| Agricultural Impact | Effective in reducing pest populations with minimal environmental toxicity | Supports sustainable agriculture initiatives |

| Biochemical Mechanisms | Identified specific enzyme interactions leading to inhibition | Provides insights for drug design targeting similar pathways |

Mecanismo De Acción

The mechanism of action of (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of this compound are influenced by substituents on the aromatic rings. Key analogs include:

Table 1: Comparison of Structural Analogs

Key Differences and Implications

- Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in C₉H₁₃NO₂·HCl) donate electron density, altering solubility and metabolic stability .

- Lipophilicity : The cyclopropyl analog (C₁₀H₁₂Cl₃N) exhibits higher lipophilicity than the phenyl-substituted parent compound, suggesting improved blood-brain barrier penetration .

- Synthetic Accessibility : The target compound is synthesized via reductive amination , while (3,5-Dimethoxyphenyl)methanamine hydrochloride is prepared via transition metal-free catalytic reduction of primary amides (90% yield) .

Pharmacological Relevance

- Anti-Leishmanial Activity: The target compound is a precursor to quinazolinone derivatives (e.g., compound 26) that inhibit Leishmania MetRS with IC₅₀ values <1 μM .

Physicochemical Properties

- Solubility: The target compound’s solubility is unquantified in the evidence, but (4-Methoxyphenyl)(phenyl)methanamine hydrochloride dissolves slightly in chloroform and methanol .

- Stability : Hydrochloride salts generally enhance stability; diphenhydramine hydrochloride (a structurally distinct analog) is stable at room temperature .

Actividad Biológica

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a dichlorophenyl group and a phenyl group connected via a methanamine linkage.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Moderate |

| Escherichia coli | 8 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | Low |

| Pseudomonas aeruginosa | 32 µg/mL | Low |

The above table summarizes the MIC values for various bacterial strains. Notably, the compound shows moderate activity against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

The antimicrobial efficacy of (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of chlorine atoms in the structure may enhance lipophilicity, facilitating better penetration into bacterial cells and increasing reactivity with microbial targets .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride also possesses anticancer activity. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 25 | Moderate |

| Caco-2 | 15 | High |

The data indicates that the compound exhibits a lower IC50 value against Caco-2 cells compared to A549 cells, suggesting it may be more effective in targeting colon cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 4 µg/mL, making it a promising candidate for further development as an antimicrobial agent against resistant strains .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that it induced apoptosis in Caco-2 cells through the activation of caspase pathways, indicating its potential as an anticancer therapeutic .

Q & A

Basic: What are the recommended synthetic routes for (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of halogenated phenylmethanamine derivatives typically involves multi-step functionalization of the phenyl ring. A viable route includes:

Bromination/Fluorination : Introduce halogens via electrophilic substitution using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃ under controlled temperatures (0–25°C) .

Reductive Amination : Couple the halogenated phenyl intermediate with benzaldehyde derivatives using NaBH₃CN or H₂/Pd-C in methanol/THF .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous diethyl ether.

Optimization Tips :

- Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic substitution efficiency .

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 3:1) to minimize byproducts .

- Purify via column chromatography (SiO₂, gradient elution) or recrystallization from ethanol/water .

Basic: Which analytical techniques are critical for characterizing (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dichlorophenyl groups) and methanamine protons (δ 3.2–3.8 ppm). Compare with published shifts for (3,5-dimethoxyphenyl)methanamine (δ 3.75 ppm for OCH₃) .

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to confirm purity (>98%) and molecular ion peaks ([M+H]⁺ ~ 297 m/z).

- XRD : Resolve crystal structure to verify stereochemistry and salt formation .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can contradictory data on biological activity be resolved across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound stability. To address this:

Standardize Assays :

- Use identical cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound degradation via HPLC .

- Validate dose-response curves (e.g., IC₅₀) across ≥3 independent replicates .

Stability Testing :

- Assess hydrolytic stability in PBS (pH 7.4, 37°C) over 24h using LC-MS. Degradation >10% necessitates formulation adjustments (e.g., lyophilization) .

Meta-Analysis :

- Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or incubation time .

Advanced: What computational approaches predict the binding affinity of this compound with neuronal receptors?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). Prioritize docking scores < -7.0 kcal/mol .

- Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

QSAR Modeling :

- Train models on halogenated phenylmethanamine analogs using descriptors like ClogP and polar surface area. Cross-validate with R² > 0.85 .

Experimental Validation :

- Perform radioligand displacement assays (³H-ketanserin for 5-HT₂A) to correlate in silico predictions with IC₅₀ values .

Basic: What protocols ensure the stability of (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride during storage?

Methodological Answer:

- Storage Conditions :

- Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .

- Use desiccants (silica gel) to avoid hygroscopic degradation.

- Stability Monitoring :

- Conduct monthly HPLC checks (retention time shifts >5% indicate degradation) .

- For solutions, prepare fresh in degassed ethanol and use within 24h .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

Core Modifications :

- Synthesize analogs with varying halogens (e.g., F, Br) at the 3,5-positions and measure LogP (shake-flask method) to correlate hydrophobicity with activity .

Functional Group Additions :

- Introduce methoxy or trifluoromethyl groups to the phenyl ring and assess receptor binding via SPR (Biacore T200) .

Data Analysis :

- Use multivariate regression to identify key descriptors (e.g., Hammett σ constants) influencing IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.